molecular formula C17H20N2O3S B5696092 N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B5696092
M. Wt: 332.4 g/mol
InChI Key: MNEALXXWXWIJOV-UHFFFAOYSA-N
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Description

“N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide” is an organic compound containing functional groups such as an amide and a sulfonyl group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or materials science .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the amide and sulfonyl groups. This could potentially be achieved through reactions such as nucleophilic acyl substitution for the amide group and electrophilic aromatic substitution for the sulfonyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the amide and sulfonyl groups could potentially influence the overall structure and properties of the compound .


Chemical Reactions Analysis

The chemical reactions involving this compound would be influenced by its functional groups. For example, the amide group could undergo hydrolysis under acidic or basic conditions, while the sulfonyl group could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Antimicrobial Activity

This compound has been explored for its potential use as an antimicrobial agent. The presence of the phenylsulfonyl group may contribute to its ability to inhibit the growth of various bacteria and fungi, making it a candidate for further research in developing new antimicrobial drugs .

Anti-inflammatory Properties

Due to its structural similarity to known anti-inflammatory compounds, N1-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide may exhibit anti-inflammatory activity. This could be particularly useful in the treatment of chronic inflammatory diseases .

Cancer Research

The compound’s potential to act as an inhibitor of certain pathways involved in cancer cell proliferation has been a subject of interest. It could serve as a lead compound for the development of new anticancer medications .

Analgesic Applications

Research suggests that compounds with similar structures have analgesic properties. Therefore, this compound might be used to develop new pain-relief medications, especially for chronic pain management .

Antioxidant Effects

Antioxidants play a crucial role in protecting cells from oxidative stress. N~1~-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide could be investigated for its antioxidant capacity, which may be beneficial in preventing diseases related to oxidative damage .

Drug Development

The structural features of N1-(4-isopropylphenyl)-N~2~-(phenylsulfonyl)glycinamide make it a valuable scaffold for the synthesis of various drug molecules. Its modification through different chemical reactions could lead to the creation of a range of pharmaceuticals with diverse therapeutic effects .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action could involve interacting with specific biological targets to produce a therapeutic effect .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

Future research on this compound could involve exploring its potential applications, optimizing its synthesis, and investigating its properties in more detail .

properties

IUPAC Name

2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-13(2)14-8-10-15(11-9-14)19-17(20)12-18-23(21,22)16-6-4-3-5-7-16/h3-11,13,18H,12H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEALXXWXWIJOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CNS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzenesulfonamido)-N-(4-propan-2-ylphenyl)acetamide

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